

The Physicochemical Properties of Copper-Histidine Complexes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper Histidine*

Cat. No.: *B077661*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of biological processes, from cellular respiration to neurotransmitter synthesis. However, its redox activity also poses a significant risk for cellular damage if not properly managed. In biological systems, the amino acid L-histidine plays a crucial role in copper homeostasis by forming stable complexes that facilitate its transport and prevent toxicity. The resulting copper-histidine complexes exhibit a rich and dynamic chemistry, the understanding of which is paramount for researchers in biochemistry, medicine, and drug development. This is particularly relevant in the context of genetic disorders of copper metabolism, such as Menkes disease, where copper-histidine supplementation is a therapeutic strategy.^{[1][2][3]} This technical guide provides an in-depth exploration of the core physicochemical properties of copper-histidine complexes, detailed experimental protocols for their characterization, and visualizations of key concepts.

I. Formation and Stability of Copper-Histidine Complexes

The interaction between copper(II) ions and L-histidine in aqueous solution is a complex equilibrium that is highly dependent on pH and the molar ratio of copper to histidine.^{[4][5]} The histidine molecule offers three potential coordination sites for the copper ion: the amino group (-NH₂), the carboxyl group (-COOH), and the imidazole ring. This versatility leads to the

formation of various complex species with different stoichiometries and coordination geometries.

The predominant species at physiological pH is the 1:2 copper-to-histidine complex, $[\text{Cu}(\text{His})_2]$. [6] The formation of these complexes can be quantified by their stability constants ($\log \beta$), which are a measure of the strength of the interaction between the metal ion and the ligand.

Quantitative Data on Complex Stability

The stability of copper-histidine complexes has been investigated using various techniques, most notably potentiometric titration and isothermal titration calorimetry (ITC). [7][8] The following table summarizes representative stability constants for Cu(II)-histidine complexes.

Complex Species	Log β	Experimental Conditions	Reference
$[\text{Cu}(\text{His})]^+$	10.11	25 °C, 0.1 M KCl	[8]
$[\text{Cu}(\text{His})_2]$	18.01	25 °C, 0.1 M KCl	[8]
$[\text{Cu}(\text{H})(\text{His})_2]^+$	23.88	25 °C, 0.1 M KCl	[8]

Note: Stability constants can vary depending on experimental conditions such as temperature, ionic strength, and the specific methodology used.

II. Redox Properties

The redox potential of the Cu(II)/Cu(I) couple is significantly influenced by the coordination environment provided by the histidine ligands. This modulation of the redox potential is critical for the biological function of copper, as it allows for its participation in electron transfer reactions while minimizing the generation of reactive oxygen species. Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of copper-histidine complexes. [6][9]

Studies using cyclic voltammetry have shown that the Cu(II)-histidine complex undergoes a quasi-reversible, diffusion-controlled one-electron reduction process. [6][9] The formation of the 1:2 complex shifts the redox potential, indicating that the complex is more stable than the free copper ion.

III. Spectroscopic Characterization

A variety of spectroscopic techniques are employed to elucidate the structure and electronic properties of copper-histidine complexes.

A. UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for studying the formation of metal-ligand complexes. The d-d electronic transitions of the copper(II) ion are sensitive to the coordination geometry and the nature of the coordinating ligands. The formation of copper-histidine complexes results in a characteristic blue shift of the absorption maximum compared to the aquated copper(II) ion. This technique is often used in titrations to determine the stoichiometry and stability of the complexes.[10][11]

B. Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is particularly useful for studying chiral molecules, such as the L-histidine complexes of copper. The CD spectrum provides information about the stereochemistry of the complex and the conformation of the coordinated amino acid.[12][13] The technique has been instrumental in determining the coordination modes of histidine in different complexes.[14]

C. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species like copper(II) complexes. The EPR spectrum provides detailed information about the electronic structure, the coordination environment of the copper ion, and the nature of the atoms directly bonded to it.[15][16][17] EPR studies have confirmed that in the $[\text{Cu}(\text{His})_2]$ complex at physiological pH, the copper ion is in a distorted square-planar or square-pyramidal geometry. [16]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize copper-histidine complexes.

A. Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stability constants of copper(II)-histidine complexes by monitoring the pH change upon titration with a standard base.

Materials:

- pH meter with a glass electrode
- Thermostated reaction vessel
- Burette
- Standardized solutions of copper(II) nitrate, L-histidine, nitric acid, and potassium hydroxide (carbonate-free)
- Inert salt solution (e.g., KNO_3) to maintain constant ionic strength

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Prepare a solution containing known concentrations of copper(II) nitrate, L-histidine, and nitric acid in the thermostated reaction vessel. The ionic strength is maintained with the inert salt.
- Titrate the solution with the standardized potassium hydroxide solution.
- Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.
- The obtained titration data (pH vs. volume of base added) is then analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stability constants of the various complex species formed.

B. Cyclic Voltammetry for Redox Characterization

Objective: To investigate the redox behavior of the copper-histidine complex.

Materials:

- Potentiostat/Galvanostat
- Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
- Solutions of copper(II) sulfate and L-histidine in a suitable supporting electrolyte (e.g., 0.1 M KCl)[6][9]
- Inert gas (e.g., nitrogen or argon) for deaeration

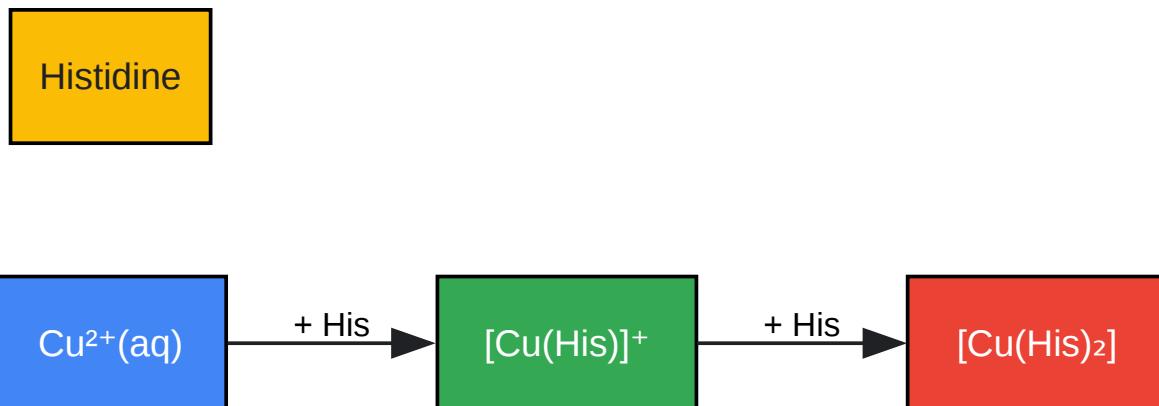
Procedure:

- Assemble the three-electrode cell with the working, reference, and counter electrodes.
- Add the solution containing the copper-histidine complex to the cell.
- Degaerate the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen.
- Set the potential window and scan rate on the potentiostat. A typical potential window for the Cu(II)/Cu(I) couple in this system is from +0.6 V to -0.4 V.[6][9]
- Record the cyclic voltammogram by scanning the potential and measuring the resulting current.
- Analyze the voltammogram to determine the peak potentials (anodic and cathodic) and peak currents, which provide information about the redox potential and the reversibility of the electron transfer process.

C. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

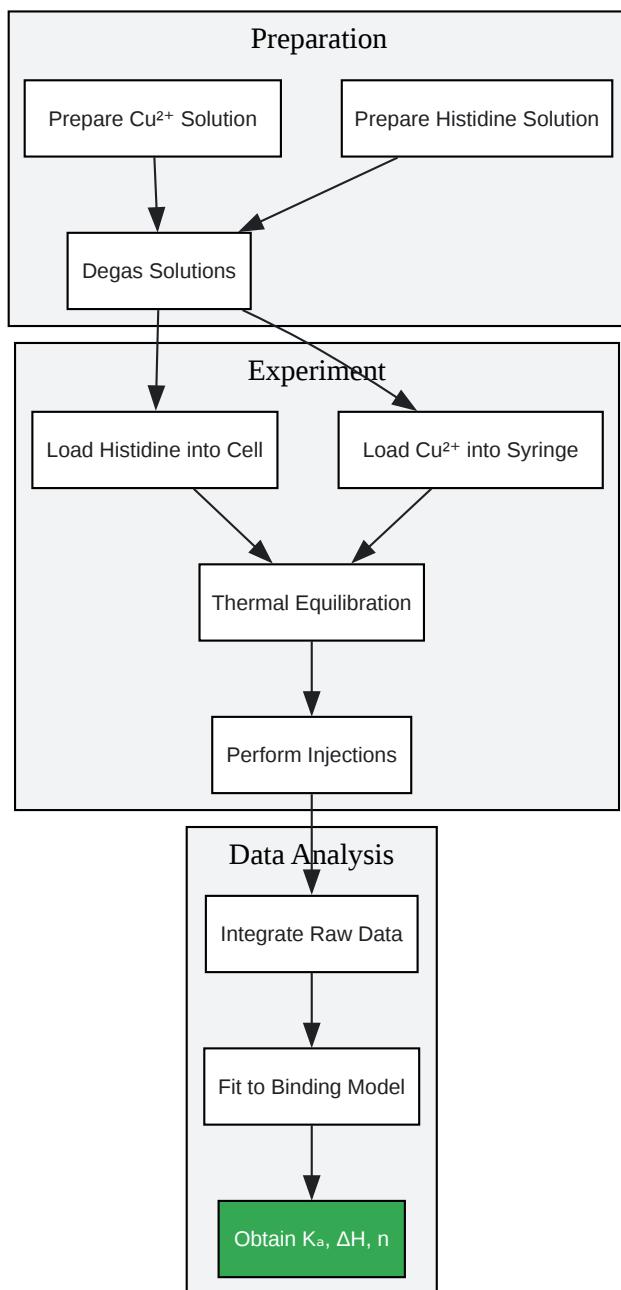
Objective: To determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction between copper(II) and histidine.

Materials:


- Isothermal titration calorimeter
- Syringe for injecting the titrant
- Sample cell
- Solutions of copper(II) chloride and L-histidine in a suitable buffer (e.g., HEPES)

Procedure:

- Thoroughly degas all solutions to prevent bubble formation during the experiment.
- Load the histidine solution into the sample cell and the copper(II) solution into the injection syringe.
- Place the cell and syringe in the calorimeter and allow the system to equilibrate thermally.
- Perform a series of injections of the copper solution into the histidine solution, with a defined time interval between injections to allow for re-equilibration.
- The heat change associated with each injection is measured by the instrument.
- The raw data is integrated to obtain a plot of heat change per mole of injectant versus the molar ratio of the reactants.
- Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters: K_a , ΔH , and n . The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: $\Delta G = -RT\ln K_a = \Delta H - T\Delta S$.[\[18\]](#)


V. Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to copper-histidine complexes.

[Click to download full resolution via product page](#)

Caption: Stepwise formation of copper-histidine complexes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. What is Copper Histidine used for? [synapse.patsnap.com]
- 3. Clinical and biochemical consequences of copper-histidine therapy in Menkes disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Isothermal titration calorimetry measurements of Ni(II) and Cu(II) binding to His, GlyGlyHis, HisGlyHis, and bovine serum albumin: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design of histidine containing peptides for better understanding of their coordination mode toward copper(II) by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. boep.specman4epr.com [boep.specman4epr.com]
- 16. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EPR spectroscopy of a clinically active (1:2) copper(II)-histidine complex used in the treatment of Menkes disease: a Fourier transform analysis of a fluid CW-EPR spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stevensonlab.com [stevensonlab.com]
- To cite this document: BenchChem. [The Physicochemical Properties of Copper-Histidine Complexes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077661#physicochemical-properties-of-copper-histidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com